(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
The compound is likely a heterocycle containing nitrogen and sulfur . Heterocycles have received great attention due to their pharmacological and industrial applications .
Synthesis Analysis
Reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .
Molecular Structure Analysis
The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .
Chemical Reactions Analysis
Reactions of the synthesized pyrazolin-N-thioamides and several ketones (namely, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride) gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles in high yields (77–90%) .
Scientific Research Applications
NMR Characteristics and Conformational Analysis
A study by Zheng Jin-hong (2011) on derivatives similar to the compound , focusing on "(E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives," employed NMR spectral assignments through one- and two-dimensional NMR experiments. The research provided insights into the conformational analysis of these compounds, which could be relevant for understanding the structural aspects and interactions of "(E)-1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" in various environments (Zheng Jin-hong, 2011).
Molecular Stabilities and Conformational Analyses as EGFR Inhibitors
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, which share structural similarities with the compound of interest. These findings contribute to understanding the molecular stabilities and potential anti-cancer applications of such compounds, highlighting the significance of structural analysis in drug development (Karayel, 2021).
Anti-arrhythmic Activity of Piperidine-based Derivatives
The work of Abdel‐Aziz et al. (2009) on piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showcases the exploration of such compounds for their anti-arrhythmic activity. This research demonstrates the therapeutic potential of piperidine derivatives in cardiovascular diseases, suggesting a broader application spectrum for the compound (Abdel‐Aziz et al., 2009).
Synthesis and Crystal Structures of Thiophene/Phenyl-Piperidine Hybrid Chalcones
The synthesis and structural analysis of thiophene/phenyl-piperidine hybrid chalcones by Parvez et al. (2014) provide insights into the crystal structures of closely related compounds. These studies are crucial for understanding the molecular geometry and potential intermolecular interactions of "this compound," offering a foundation for further exploration of its applications (Parvez et al., 2014).
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-(triazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(4-3-13-2-1-11-20-13)17-9-5-12(6-10-17)18-15-7-8-16-18/h1-4,7-8,11-12H,5-6,9-10H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNYZJMWHHSUGU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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